molecular formula C14H7F6N3S B2940559 4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile CAS No. 477853-72-8

4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile

Cat. No.: B2940559
CAS No.: 477853-72-8
M. Wt: 363.28
InChI Key: MIXFEGYKINNQAR-SNAWJCMRSA-N
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Description

4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups, a thiazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. The use of catalysts and advanced purification techniques, such as chromatography, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbonitrile group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-2-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile
  • 4-(trifluoromethyl)-2-[(E)-2-{[2-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile exhibits unique properties due to the specific positioning of the trifluoromethyl groups and the thiazole ring

Properties

IUPAC Name

4-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3S/c15-13(16,17)8-2-1-3-9(6-8)22-5-4-11-23-12(14(18,19)20)10(7-21)24-11/h1-6,22H/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXFEGYKINNQAR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=CC2=NC(=C(S2)C#N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C/C2=NC(=C(S2)C#N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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